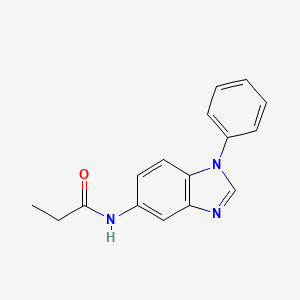![molecular formula C22H19NO2 B5753341 1-[(3-biphenylyloxy)acetyl]indoline](/img/structure/B5753341.png)
1-[(3-biphenylyloxy)acetyl]indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-biphenylyloxy)acetyl]indoline, also known as BPI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biotechnology. BPI is a derivative of indoline, a heterocyclic organic compound that has been extensively studied for its biological activities.
作用机制
The mechanism of action of 1-[(3-biphenylyloxy)acetyl]indoline is not fully understood, but it is believed to act through multiple pathways. 1-[(3-biphenylyloxy)acetyl]indoline has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 1-[(3-biphenylyloxy)acetyl]indoline has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Furthermore, 1-[(3-biphenylyloxy)acetyl]indoline has been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G1 phase.
Biochemical and Physiological Effects:
1-[(3-biphenylyloxy)acetyl]indoline has been shown to have a range of biochemical and physiological effects. In animal models, 1-[(3-biphenylyloxy)acetyl]indoline has been found to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 1-[(3-biphenylyloxy)acetyl]indoline has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, 1-[(3-biphenylyloxy)acetyl]indoline has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
1-[(3-biphenylyloxy)acetyl]indoline has several advantages for lab experiments, such as its low toxicity and high solubility in water and organic solvents. 1-[(3-biphenylyloxy)acetyl]indoline is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, 1-[(3-biphenylyloxy)acetyl]indoline has some limitations for lab experiments, such as its instability under certain conditions, such as high temperatures and acidic pH. Additionally, 1-[(3-biphenylyloxy)acetyl]indoline has limited solubility in some organic solvents, which may affect its activity in some assays.
未来方向
There are several future directions for research on 1-[(3-biphenylyloxy)acetyl]indoline. One potential area of research is the development of 1-[(3-biphenylyloxy)acetyl]indoline derivatives with improved activity and selectivity. Another area of research is the investigation of the molecular mechanisms underlying the activity of 1-[(3-biphenylyloxy)acetyl]indoline, which could lead to the identification of new targets for drug development. Additionally, 1-[(3-biphenylyloxy)acetyl]indoline could be studied for its potential use in combination with other drugs for the treatment of cancer and other diseases. Finally, the development of new synthesis methods for 1-[(3-biphenylyloxy)acetyl]indoline could improve the yield and purity of the compound, which could facilitate its use in research and drug development.
Conclusion:
In conclusion, 1-[(3-biphenylyloxy)acetyl]indoline is a promising compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-[(3-biphenylyloxy)acetyl]indoline has shown promising results in preclinical studies, and further research is needed to determine its potential for clinical use.
合成方法
The synthesis of 1-[(3-biphenylyloxy)acetyl]indoline involves the reaction of 3-biphenylol with acetic anhydride and indoline in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization. The yield of 1-[(3-biphenylyloxy)acetyl]indoline can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.
科学研究应用
1-[(3-biphenylyloxy)acetyl]indoline has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. 1-[(3-biphenylyloxy)acetyl]indoline has also been investigated for its antimicrobial properties, as it has been shown to have activity against a wide range of bacteria and fungi. Additionally, 1-[(3-biphenylyloxy)acetyl]indoline has been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(3-phenylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-22(23-14-13-18-9-4-5-12-21(18)23)16-25-20-11-6-10-19(15-20)17-7-2-1-3-8-17/h1-12,15H,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSADINLSUYFDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC3=CC=CC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-2-(3-phenylphenoxy)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5753267.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5753281.png)
![4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5753282.png)
![1-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B5753287.png)
![N'-{[(4-chlorophenyl)sulfonyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5753295.png)
![4-[(3,4-dichlorophenyl)carbonothioyl]morpholine](/img/structure/B5753301.png)
![N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5753307.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5753315.png)

![2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5753330.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5753340.png)
